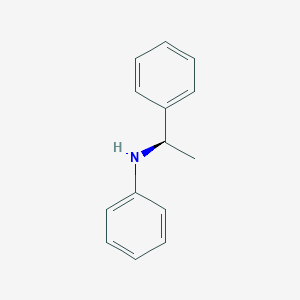

(r)-phenyl-(1-phenylethyl)amine

Description

BenchChem offers high-quality (r)-phenyl-(1-phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-phenyl-(1-phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-[(1R)-1-phenylethyl]aniline |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1 |

InChI Key |

IUERBKSXAYWVGE-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of (r)-phenyl-(1-phenylethyl)amine

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-N-(1-Phenylethyl)aniline[1][2]

Abstract This technical guide provides a comprehensive analysis of (R)-N-(1-phenylethyl)aniline (CAS 21232-37-1), a secondary chiral amine of significant utility in asymmetric synthesis and enantiomeric resolution.[2] Unlike standard datasheets, this document synthesizes physicochemical data with field-proven synthetic protocols, specifically contrasting reductive amination with Buchwald-Hartwig cross-coupling for enantiopurity retention.[2] The guide is designed for medicinal chemists and process engineers requiring authoritative grounding in the handling, synthesis, and application of this chiral auxiliary.

Molecular Identification & Stereochemistry

The compound is a secondary amine featuring a chiral center at the benzylic position. Its steric bulk and fixed stereochemistry make it an effective chiral handle in non-covalent derivatization and ligand design.[2]

| Property | Details |

| IUPAC Name | (R)-N-(1-Phenylethyl)aniline |

| Common Names | (R)-N-(α-Methylbenzyl)aniline; (R)-Phenyl-(1-phenylethyl)amine |

| CAS Number | 21232-37-1 (Specific to (R)-isomer) |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| SMILES | Cc2ccccc2 |

| Stereocenter | (R)-Configuration at the α-carbon |

Physical Properties[1][2][5][6][8][9][10][11][12]

(R)-N-(1-Phenylethyl)aniline typically exists as a viscous liquid or low-melting solid at room temperature.[2] Its lipophilic nature dictates its solubility profile and extraction protocols.[2]

| Parameter | Value / Characteristic | Context & Causality |

| Physical State | Viscous Liquid / Low-Melting Solid | The bulky phenyl groups disrupt crystal packing, lowering the melting point compared to planar anilines.[2] |

| Boiling Point | ~170–175 °C (at reduced pressure) | High boiling point due to molecular weight and intermolecular hydrogen bonding (N-H).[2] |

| Density | ~1.02–1.05 g/mL | Typical for aromatic amines; slightly denser than water but phase separates due to lipophilicity.[2] |

| Solubility | Insoluble in H₂O; Soluble in DCM, EtOH, Toluene | The hydrophobic diphenyl scaffold dominates the polar amine functionality. |

| Chirality | Optically Active | Rotates plane-polarized light.[2][3] Specific rotation |

Chemical Properties & Reactivity[2][11]

Basicity and Nucleophilicity

-

pKa (Conjugate Acid): Estimated at ~4.0–4.8.[2]

-

Mechanism:[4] The nitrogen lone pair is partially delocalized into the N-phenyl ring (aniline-like resonance), reducing basicity compared to aliphatic amines (pKa ~10). However, the

-methylbenzyl group is inductively electron-withdrawing, potentially lowering basicity further than N-alkylanilines.[2]

-

-

Nucleophilicity: Moderate.[2]

-

The steric hindrance of the branching

-methyl group makes it less nucleophilic than N-methylaniline.[2] This property is advantageous when using it as a chiral auxiliary, as it reduces unwanted side reactions at the nitrogen center during subsequent transformations on the attached substrate.

-

Stability[11]

-

Oxidation: Susceptible to oxidation (darkening) upon prolonged exposure to air/light, forming N-oxides or coupling products.[2] Store under inert atmosphere (Argon/Nitrogen).[2]

-

Racemization: Generally configurationally stable under standard basic and neutral conditions.[2] Acidic conditions at high temperatures may induce racemization via benzylic cation formation (SN1 pathway).[2]

Synthesis Protocols: Enantiopurity Retention

Researchers often face a choice between Reductive Amination (economical but racemic) and Buchwald-Hartwig Amination (stereospecific).[2] For high-value chiral applications, the Buchwald-Hartwig protocol is superior as it retains the stereochemical integrity of the starting material.

Comparative Workflow

Figure 1: Synthetic pathways contrasting the racemic reductive route with the stereospecific cross-coupling route.

Recommended Protocol: Buchwald-Hartwig Cross-Coupling

This method is preferred for generating the (R)-enantiomer with high optical purity (

Reagents:

-

(R)-1-Phenylethylamine (1.2 equiv)[2]

-

Bromobenzene (1.0 equiv)[2]

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)[2]

-

Ligand: BINAP or rac-BINAP (if chirality of ligand is irrelevant to substrate) or Xantphos.[2]

-

Base: NaOtBu (1.4 equiv)[2]

-

Solvent: Toluene (anhydrous)[2]

Step-by-Step Methodology:

-

Inert Setup: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, Ligand, and NaOtBu under Argon flow.

-

Solvation: Add anhydrous toluene. Stir for 10 minutes to pre-form the active catalytic complex.[2]

-

Addition: Add Bromobenzene followed by (R)-1-Phenylethylamine via syringe.

-

Reaction: Heat to 80–100 °C for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc) or GC-MS.[2]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[2] Concentrate the filtrate in vacuo.[2]

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure oil/solid.

Applications in Drug Development[14][15]

Chiral Resolution Agent

While primary amines are more common resolving agents, the secondary amine (R)-N-(1-phenylethyl)aniline is used to resolve chiral acids where a more lipophilic counter-ion is required to facilitate crystallization in non-polar solvents.[2]

Chiral Auxiliary & Ligand Synthesis

The compound serves as a scaffold for "P-chiral" phosphoramidite ligands used in asymmetric hydrogenation.[2] The bulky N-substituents create a defined chiral pocket around the metal center.

Figure 2: Downstream applications in asymmetric synthesis and purification.[2]

Safety and Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[2] Toxic if swallowed or absorbed through skin (typical of aniline derivatives).[2]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.[2]

-

Storage: Store in a cool, dry place under inert gas. Light sensitive—use amber vials.

References

-

PubChem. N-[(1R)-1-phenylethyl]aniline (Compound CID 6977258).[2][5][6] National Library of Medicine.[2][6] Available at: [Link][2]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] (Contextual grounding for the Buchwald-Hartwig protocol).

-

BenchChem. Technical Guide: N-(1-phenylethyl)aniline derivatives. (General properties of the chemical family).[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-2,6-bis((R)-1-phenylethyl)aniline | C23H25N | CID 11716653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. N-[(1R)-1-phenylethyl]aniline [synhet.com]

- 6. N-[(1R)-1-phenylethyl]aniline | C14H15N | CID 6977258 - PubChem [pubchem.ncbi.nlm.nih.gov]

structural analysis of (r)-phenyl-(1-phenylethyl)amine

An In-Depth Technical Guide to the Structural Analysis of (R)-phenyl-(1-phenylethyl)amine

Authored by: Gemini, Senior Application Scientist

Foreword: (R)-(+)-1-Phenylethylamine stands as a cornerstone chiral building block and resolving agent in modern organic synthesis.[1][2] Its utility in the pharmaceutical and fine chemical industries is predicated on its stereochemical purity.[1] The precise structural elucidation and confirmation of its absolute configuration are therefore not merely academic exercises but critical quality control parameters. This guide provides a comprehensive overview of the essential analytical techniques employed to characterize this pivotal molecule, grounded in the principles of spectroscopic and chromatographic analysis. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Physicochemical & Spectroscopic Profile

A thorough structural analysis begins with an understanding of the molecule's fundamental properties. (R)-(+)-1-Phenylethylamine, also known as (R)-(+)-α-Methylbenzylamine, is a colorless to light yellow liquid that is sensitive to air.[3]

Table 1: Physicochemical Properties of (R)-(+)-1-Phenylethylamine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [3][4] |

| Molar Mass | 121.18 g/mol | [4][5] |

| CAS Number | 3886-69-9 | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 187 °C (1013 hPa) | [4] |

| Melting Point | -10 °C | [4] |

| Density | 0.95 g/cm³ (at 20 °C) | [4] |

| Refractive Index (n20/D) | 1.526 | [3] |

| Optical Activity [α] | +38° to +40° (neat) | [3] |

| Water Solubility | 40 g/L (at 20 °C) | [3] |

Core Analytical Workflow for Structural Verification

A multi-technique approach is imperative for the unambiguous structural and stereochemical verification of (R)-phenyl-(1-phenylethyl)amine. The following workflow ensures both the chemical identity and the enantiomeric integrity of the analyte are confirmed.

Caption: Integrated workflow for the comprehensive analysis of (R)-phenyl-(1-phenylethyl)amine.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Expertise & Experience: The causality for using NMR lies in its ability to probe the chemical environment of each unique proton and carbon atom. For a chiral molecule like this, the protons of the amine (NH₂) and the methine (CH) can sometimes appear as broad signals due to exchange phenomena and nitrogen's quadrupolar nature. Using a deuterated solvent like CDCl₃ is standard, but a D₂O shake experiment can be used to definitively identify the NH₂ proton signal, as it will exchange with deuterium and disappear from the spectrum.[7]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width covering 0-10 ppm.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-160 ppm.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Data Processing: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Table 2: Expected NMR Chemical Shifts (δ) in CDCl₃

| Atom | ¹H NMR Signal | ¹³C NMR Signal |

| Phenyl C-H (aromatic) | ~7.2-7.4 ppm (multiplet, 5H) | ~126-129 ppm |

| Phenyl C (quaternary) | - | ~146 ppm |

| Methine (CH) | ~4.1 ppm (quartet, 1H) | ~51 ppm |

| Methyl (CH₃) | ~1.4 ppm (doublet, 3H) | ~25 ppm |

| Amine (NH₂) | ~1.5 ppm (broad singlet, 2H) | - |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7][8][9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

Expertise & Experience: The key to interpreting the EI-MS of (R)-phenyl-(1-phenylethyl)amine is recognizing the most stable carbocation that can be formed. The bond between the chiral carbon and the methyl group is relatively weak, as is the benzylic C-C bond. Cleavage of the methyl group is less likely than the benzylic cleavage, which results in the formation of the C₇H₈N⁺ fragment. The most prominent peak is often the base peak, which for this molecule is typically at m/z 105, resulting from the loss of the amino-methyl group.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a GC inlet (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Analysis: Scan a mass range from m/z 40 to 200.

-

Data Interpretation: Identify the molecular ion peak (M⁺) and major fragment ions.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Interpretation |

| 121 | [C₈H₁₁N]⁺ | Molecular Ion (M⁺) |

| 120 | [M-H]⁺ | Loss of a hydrogen atom |

| 106 | [M-CH₃]⁺ | Loss of a methyl radical |

| 105 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of CH₃NH) |

| 91 | [C₇H₇]⁺ | Tropylium ion (alternative fragmentation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Note: Relative intensities can vary between instruments.[10][11] |

Chiroptical Techniques for Stereochemical Confirmation

Confirming the absolute configuration is the most critical step in the analysis of a chiral molecule.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited only by chiral molecules.[12] It is a definitive method for distinguishing between enantiomers, which will produce mirror-image spectra.[13]

Expertise & Experience: The sign of the Cotton effect in the CD spectrum is directly related to the absolute configuration of the enantiomer.[12] For (R)-phenyl-(1-phenylethyl)amine, the electronic transitions of the phenyl chromophore are perturbed by the chiral center. This interaction gives rise to characteristic CD signals. By comparing the obtained spectrum to a known reference standard or to literature data, the (R)-configuration can be unequivocally confirmed.[13][14]

Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the amine (e.g., 0.5-1.0 mM) in a UV-transparent solvent such as acetonitrile or hexane.

-

Instrument Setup: Use a calibrated CD spectrophotometer.

-

Data Acquisition:

-

Scan the sample from ~300 nm down to ~200 nm in a quartz cuvette with a 1 mm or 1 cm path length.

-

Acquire a baseline spectrum of the solvent alone under the same conditions.

-

-

Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically reported in units of molar ellipticity ([θ]).

-

Interpretation: For (R)-(+)-1-phenylethylamine, a characteristic positive Cotton effect is expected in the 250-270 nm region, corresponding to the ¹Lₐ transition of the benzene ring.[13]

Chromatographic Techniques for Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (%ee) of a chiral compound.[15]

Expertise & Experience: The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines. The choice of mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol) is critical for achieving optimal resolution. A small amount of a basic additive, like diethylamine (DEA), is often added to the mobile phase to prevent peak tailing by masking residual acidic silanol groups on the silica support.[16]

Protocol: Chiral HPLC for Enantiomeric Purity

-

System: An HPLC system with a UV detector.

-

Column: A chiral column, e.g., Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the analyte in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The (R) and (S) enantiomers will elute at different retention times.

-

Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: %ee = [(A_R - A_S) / (A_R + A_S)] x 100

Application in Practice: Chiral Resolution

(R)-phenyl-(1-phenylethyl)amine is widely used as a resolving agent for racemic acids.[17][18] This process leverages the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[19]

Caption: Workflow for chiral resolution of a racemic acid using (R)-phenyl-(1-phenylethyl)amine.

Conclusion

The structural analysis of (R)-phenyl-(1-phenylethyl)amine is a critical, multi-step process that underpins its use in stereoselective applications. A combination of NMR and mass spectrometry confirms the molecule's covalent structure, while chiroptical methods like circular dichroism provide unequivocal proof of its absolute configuration. Finally, chiral chromatography serves as the definitive tool for quantifying its enantiomeric purity. This rigorous analytical workflow ensures the quality, efficacy, and reliability of this indispensable chiral reagent in research and development.

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.

- Chiral resolution - chemeurope.com. (n.d.). Chemeurope.com.

- Chiral resolution - Wikipedia. (n.d.). Wikipedia.

- (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis. (n.d.). Merck Millipore.

- (R)-(+)-1-Phenylethylamine | 3886-69-9. (2026). ChemicalBook.

- Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2025).

- Resolving Agents and Resolutions in Organic Chemistry. (2025).

- Chiral Resolution and Separ

- (R)-(+)-1-Phenylethylamine. (n.d.). CymitQuimica.

- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.

- (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis. (n.d.). Sigma-Aldrich.

- 1-Phenethylamine, (+)- | C8H11N. (n.d.). PubChem.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science (RSC Publishing).

- The Role of Chiral Amines: Focusing on (R)-(+)-1-Phenylethylamine in Synthesis. (n.d.). Dakota Pharm.

- Absorption spectrum (a) and CD spectrum (elipticity in units of mdeg)... (n.d.).

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed.

- Technical Support Center: Analysis of (R)-N-(1-phenylethyl)propan-2-amine. (2025). Benchchem.

- (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR. (n.d.). ChemicalBook.

- Mass Spectrum of (R)-phenyl-N-(1-phenylethyl)methylamine. (n.d.). SpectraBase.

- Coincident measurement of photo-ion circular dichroism and photo-electron circular dichroism in 1-phenylethylamine. (n.d.). RSC Publishing.

- The 1H NMR spectra of a-phenylethylamine. (n.d.).

- Benzeneethanamine. (n.d.). NIST WebBook.

- NMR of phenylethane amine. (2018). Chemistry Stack Exchange.

Sources

- 1. nbinno.com [nbinno.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Benzeneethanamine [webbook.nist.gov]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. Coincident measurement of photo-ion circular dichroism and photo-electron circular dichroism in 1-phenylethylamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chiral_resolution [chemeurope.com]

- 18. Chiral resolution - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Biological Activities of (R)-phenyl-(1-phenylethyl)amine

Abstract

(R)-phenyl-(1-phenylethyl)amine, a chiral amine of significant interest, has been extensively utilized as a resolving agent and a chiral auxiliary in asymmetric synthesis. Beyond its well-established role in stereoselective chemistry, emerging evidence suggests a spectrum of potential biological activities. This technical guide provides a comprehensive exploration of these activities, moving beyond its synthetic applications to delve into its interactions with key biological targets. We will examine its role as a monoamine oxidase inhibitor, its potential engagement with trace amine-associated receptors, its putative effects on the central nervous system, and its intriguing association with neuropsychiatric conditions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted nature of this compound.

Introduction: Beyond a Chiral Auxiliary

(R)-phenyl-(1-phenylethyl)amine, systematically named (1R)-1-phenylethanamine and often referred to as (R)-(+)-α-methylbenzylamine, is a primary amine characterized by a stereogenic center at the carbon atom adjacent to the amino group[1]. Its enantiomeric nature has made it an invaluable tool in the field of organic chemistry for the separation of racemic mixtures and as a directing group in asymmetric synthesis[2]. While its utility in creating enantiomerically pure compounds is well-documented, the inherent chirality and structural similarity to endogenous biogenic amines suggest that (R)-phenyl-(1-phenylethyl)amine itself may possess direct biological effects. This guide shifts the focus from its synthetic applications to a thorough examination of its potential pharmacological profile.

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to interpreting its biological interactions.

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 187-189 °C |

| Density | 0.952 g/mL at 20 °C |

| Solubility | Soluble in water (40 g/L) and organic solvents |

| pKa | ~9.04 |

Table 1: Key physicochemical properties of (R)-phenyl-(1-phenylethyl)amine.[2][3][4]

Synthesis and Chiral Resolution

The synthesis of racemic 1-phenylethylamine is commonly achieved through the reductive amination of acetophenone[5]. The subsequent resolution of the enantiomers is a critical step to isolate the desired (R)-enantiomer. A classical and widely used method involves the use of a chiral resolving agent, such as L-malic acid. The dextrorotatory enantiomer, (R)-1-phenylethylamine, crystallizes with the malate, allowing for its separation from the levorotatory (S)-enantiomer which remains in the solution[5].

Figure 1: Synthetic and resolution pathway for (R)-phenyl-(1-phenylethyl)amine.

Potential Biological Activities

The structural resemblance of (R)-phenyl-(1-phenylethyl)amine to endogenous monoamine neurotransmitters, such as phenethylamine, dopamine, and norepinephrine, provides a strong rationale for investigating its biological activities.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters and are critical in regulating their levels in the brain and peripheral tissues[6]. Inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism exploited by a class of antidepressant medications.

1-Phenylethylamine has been identified as an inhibitor of both MAO-A and MAO-B[5]. This inhibitory activity is crucial as it can potentiate the effects of endogenous and exogenous phenethylamines[7]. Studies on the enantiomers of α-methylbenzylamine have also been conducted, indicating that both the (R) and (S) forms possess MAO inhibitory properties[5].

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Enzyme Source: Human recombinant MAO-A or MAO-B.

-

Substrate: A suitable substrate for the specific MAO isoform (e.g., kynuramine for both, or a specific substrate like serotonin for MAO-A and benzylamine for MAO-B).

-

Test Compound: (R)-phenyl-(1-phenylethyl)amine dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Phosphate buffer at physiological pH (e.g., pH 7.4).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of (R)-phenyl-(1-phenylethyl)amine for a defined period (e.g., 15 minutes) at 37°C. b. Initiate the reaction by adding the substrate. c. Incubate for a specific time (e.g., 30 minutes) at 37°C. d. Stop the reaction (e.g., by adding a strong base). e. Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, including β-phenylethylamine, tyramine, and octopamine, as well as amphetamine-like psychostimulants[8][9]. TAAR1 is expressed in key regions of the brain involved in monoaminergic neurotransmission and plays a modulatory role in dopamine and serotonin signaling[8].

The parent compound, phenethylamine, is a potent agonist of human TAAR1[10]. Given the close structural similarity, it is highly probable that (R)-phenyl-(1-phenylethyl)amine also interacts with TAAR1. Activation of TAAR1 can lead to the accumulation of intracellular cAMP and modulation of protein kinase A and C signaling pathways[8].

Figure 2: Hypothesized signaling pathway of (R)-phenyl-(1-phenylethyl)amine via TAAR1 activation.

Central Nervous System (CNS) Effects

Phenethylamines are a class of compounds known for their stimulant effects on the central nervous system[11][12]. The parent compound, phenethylamine, acts as a releasing agent for norepinephrine and dopamine, a mechanism it shares with amphetamine[10]. This action, combined with its MAO inhibitory properties, can lead to increased alertness, mood elevation, and enhanced focus[13]. While direct studies on the CNS effects of (R)-phenyl-(1-phenylethyl)amine are limited, its structural and chemical similarities to phenethylamine and amphetamine suggest it may possess similar psychostimulant properties.

Cardiovascular Effects

Trace amines, including β-phenylethylamine, have been shown to induce vasoconstriction independently of noradrenaline release[14]. While the precise mechanism is still under investigation, TAAR1 is considered a likely candidate receptor for mediating these effects[14]. This suggests that (R)-phenyl-(1-phenylethyl)amine could potentially influence vascular tone and have cardiovascular effects.

Association with Schizophrenia

An intriguing area of research is the potential link between (R)-phenyl-(1-phenylethyl)amine and schizophrenia. One report has highlighted the presence of elevated levels of urinary (R)-(+)-1-phenylethylamine in individuals with paranoid schizophrenia, suggesting it could serve as a potential biomarker for this condition[15]. The same report notes that this compound can be synthesized by bacterial strains such as Enterococcus faecium, opening up avenues for research into the gut-brain axis in the pathophysiology of schizophrenia.

Pharmacokinetics and Metabolism

Orally ingested phenethylamines are subject to significant first-pass metabolism, primarily by MAO-B in the small intestine and liver, which converts them to phenylacetic acid[10]. This rapid metabolism limits the systemic bioavailability and CNS penetration of the parent compound. The MAO inhibitory properties of (R)-phenyl-(1-phenylethyl)amine itself could potentially influence its own metabolism and that of other endogenous monoamines.

Future Directions and Conclusion

While the primary application of (R)-phenyl-(1-phenylethyl)amine remains in asymmetric synthesis, the existing evidence strongly suggests a range of potential biological activities that warrant further investigation. Future research should focus on:

-

Receptor Binding Assays: Comprehensive screening against a panel of CNS receptors, with a particular focus on TAAR1 and monoamine transporters.

-

In Vivo Pharmacological Studies: Animal models to investigate the CNS stimulant, cardiovascular, and behavioral effects of the pure (R)-enantiomer.

-

Metabolic Profiling: Detailed studies to elucidate the metabolic fate of (R)-phenyl-(1-phenylethyl)amine and its potential for drug-drug interactions.

-

Clinical Research: Further exploration of the link between endogenous levels of (R)-phenyl-(1-phenylethyl)amine and neuropsychiatric disorders like schizophrenia.

References

-

1-Phenylethylamine - Wikipedia. (URL: [Link])

-

Phenethylamine - Wikipedia. (URL: [Link])

-

Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Biol Psychiatry. 1980 Jun;15(3):429-36. (URL: [Link])

-

A review of the effects of repeated administration of selected phenylethylamines. PubMed. (URL: [Link])

-

Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers. (URL: [Link])

-

1-Phenethylamine | C8H11N | CID 7408 - PubChem. (URL: [Link])

-

Trace amine-associated receptors can bind trace amines - Reactome Pathway Database. (URL: [Link])

-

Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction? -ORCA - Cardiff University. (URL: [Link])

-

Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Life Sci. 1996;58(23):2101-14. (URL: [Link])

-

Trace amine-associated receptors and their ligands - PMC - NIH. (URL: [Link])

-

(R)-(+)-1-Phenylethylamine: Role in Schizophrenia and its Biosynthesis Method. (URL: [Link])

-

Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. PubMed. (URL: [Link])

-

Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. (URL: [Link])

-

Substituted phenethylamine - Wikipedia. (URL: [Link])

-

phenylethylamine: health benefits - a review - wjpps | ABSTRACT. (URL: [Link])

-

(PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW - ResearchGate. (URL: [Link])

-

1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem. (URL: [Link])

-

(R)-(+)-1-Phenylethylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (URL: [Link])

Sources

- 1. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 4. (R)-(+)-1-Phenylethylamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 9. Reactome | Trace amine-associated receptors can bind trace amines [reactome.org]

- 10. Phenethylamine - Wikipedia [en.wikipedia.org]

- 11. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 12. wjpps.com [wjpps.com]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. (R)-(+)-1-Phenylethylamine: Role in Schizophrenia and its Biosynthesis Method_Chemicalbook [chemicalbook.com]

Methodological & Application

applications of (r)-phenyl-(1-phenylethyl)amine in pharmaceutical intermediate synthesis

Executive Summary

(R)-N-(1-phenylethyl)aniline [CAS: 56260-64-5] (also referred to as (R)-N-phenyl-α-methylbenzylamine) represents a privileged chiral motif in pharmaceutical development. Unlike its primary amine precursor, (R)-1-phenylethylamine, this secondary amine offers a unique steric and electronic profile due to the N-phenyl substituent. This structural feature renders it indispensable in two high-value workflows:

-

Chiral Lithium Amide Bases (CLABs): As a precursor to non-nucleophilic chiral bases for the enantioselective deprotonation of prochiral ketones and epoxides (Simpkins-type methodology).

-

Chiral Solvating Agents (CSAs): For the non-destructive determination of enantiomeric excess (ee) via NMR spectroscopy, particularly for chiral carboxylic acids and pharmaceuticals where derivatization is undesirable.

This guide details the synthesis of the scaffold and its deployment in breaking symmetry—a critical step in the synthesis of complex alkaloids and polyketide intermediates.

Synthesis of the Chiral Scaffold

To ensure high enantiomeric purity (>99% ee) of the secondary amine, the Buchwald-Hartwig Amination is the preferred industrial route over reductive amination, which often suffers from racemization or incomplete conversion.

Protocol A: Palladium-Catalyzed C-N Coupling

Objective: Synthesis of (R)-N-(1-phenylethyl)aniline from (R)-1-phenylethylamine and bromobenzene.

Mechanism & Rationale: The use of rac-BINAP or specific bidentate phosphines prevents the formation of palladium-iodide dimers (if iodobenzene were used) and accelerates reductive elimination. The base (NaOtBu) is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize side reactions.

Materials:

-

(R)-1-Phenylethylamine (1.2 equiv)

-

Bromobenzene (1.0 equiv)[1]

-

Pd₂(dba)₃ (0.5 mol%) or Pd(OAc)₂ (1 mol%)

-

rac-BINAP (1.5 mol% relative to Pd)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vessel with Pd₂(dba)₃, BINAP, and NaOtBu. Add anhydrous toluene and stir for 10 minutes to generate the active catalytic species (L₂Pd(0)).

-

Substrate Addition: Add bromobenzene followed by (R)-1-phenylethylamine via syringe.

-

Reaction: Heat the mixture to 80°C–100°C for 12–16 hours. Monitor via HPLC/GC.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

-

Validation: Verify optical rotation (

) matches literature values (approx. +13.5° in MeOH) to confirm no racemization occurred.

Application: Enantioselective Deprotonation (Simpkins Protocol)

The most potent application of this scaffold is its conversion into a Chiral Lithium Amide Base . The N-phenyl group reduces the basicity compared to N-alkyl analogs (pKₐ ~25 vs 35), allowing for more controlled deprotonations and distinct aggregation states (often dimers or monomers solvated by THF) that dictate stereoselectivity.

Protocol B: Asymmetric Synthesis of Silyl Enol Ethers

Target: Kinetic resolution or desymmetrization of 4-substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone).

Causality: The chiral lithium amide creates a steric "pocket." When it approaches the prochiral ketone, it preferentially removes the proton from one enantiotopic face due to steric clash between the N-phenyl/methyl groups and the substrate's ring system.

Workflow:

-

Lithiation (In situ generation):

-

Dissolve (R)-N-(1-phenylethyl)aniline (1.1 equiv) in dry THF under Argon.

-

Cool to -78°C.[2]

-

Add n-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise.

-

Critical Step: Stir at 0°C for 30 mins to ensure complete formation of the lithium amide and stabilization of the aggregate.

-

-

Deprotonation:

-

Cool back to -78°C.

-

Add TMSCl (Trimethylsilyl chloride) (5 equiv) internally if using the "Internal Quench" method (Corey-Gross method) to trap the enolate immediately upon formation.

-

Add the ketone (1.0 equiv) slowly (over 1 hour) via syringe pump. Fast addition ruins enantioselectivity.

-

-

Quench & Analysis:

-

Stir for 2 hours at -78°C.

-

Quench with sat. NaHCO₃. Extract with pentane.

-

Analyze the resulting Silyl Enol Ether via Chiral GC or HPLC.

-

Data Summary: Stereocontrol Metrics

| Base Structure | Substrate | Solvent | Additive | Yield (%) | ee (%) |

| (R)-N-(1-phenylethyl)aniline-Li | 4-t-Bu-cyclohexanone | THF | TMSCl (Internal) | 88 | 84 (S) |

| (R)-N-(1-phenylethyl)aniline-Li | Tropinone | THF | LiCl | 92 | 90 |

| Bis((R)-1-phenylethyl)amine-Li* | 4-t-Bu-cyclohexanone | THF | HMPA | 85 | 78 |

Note: The N-phenyl variant often provides superior selectivity for specific bicyclic ketones due to π-π stacking interactions in the transition state.

Visualization of Reaction Pathways[3]

The following diagram illustrates the parallel pathways for Synthesis and Application, highlighting the critical "Chiral Pocket" formation.

Caption: Workflow from chiral amine synthesis to enantioselective induction via lithium amide aggregates.

Protocol C: Chiral Solvating Agent (NMR)

Context: Rapid determination of ee for chiral acids (e.g., Ibuprofen analogs) without derivatization.

-

Preparation: Dissolve 10 mg of the racemic substrate (analyte) in 0.6 mL of CDCl₃ or C₆D₆.

-

Titration: Add (R)-N-(1-phenylethyl)aniline (1.0 to 5.0 equivalents).

-

Observation: Acquire ¹H NMR.

-

Mechanism: The amine forms a diastereomeric salt pair with the acid.[2] The N-phenyl ring exerts an anisotropic shielding effect on the protons of the substrate.

-

Result: Look for splitting of the α-proton or methyl group signals. The difference in chemical shift (

) correlates to the enantiomeric purity.

References

-

Simpkins, N. S. (1996). Asymmetric Deprotonation Using Chiral Lithium Amide Bases. Journal of the Chemical Society, Perkin Transactions 1, 2667–2683.

-

Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition, 37(15), 2046–2067.

-

Koga, K. (1986).[3] Enantioselective Deprotonation of Cyclic Ketones. Journal of the American Chemical Society, 108(18), 5434–5442.

-

Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.

-

BenchChem. (2025).[2] N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes. (Note: Analogous structural applications).

Sources

Troubleshooting & Optimization

troubleshooting guide for low enantiomeric excess in asymmetric reactions

Ticket ID: #EE-LOW-001 Status: Open Assigned Specialist: Senior Application Scientist, Asymmetric Synthesis Division

Introduction

Welcome to the . If you are reading this, you are likely facing the frustration of low enantiomeric excess (ee) in a reaction that should be working.

In asymmetric catalysis, low ee is rarely a random event; it is a symptom of a specific molecular competition. My role is to help you distinguish between analytical artifacts , background reactivity , and mechanistic mismatches . We will move beyond "screen more ligands" and instead use kinetic and mechanistic logic to isolate the root cause.

Tier 1: Rapid Diagnostics (Analysis & Integrity)

Before optimizing reaction conditions, we must validate the data and the system. 30% of "reaction failures" are actually analysis failures.

Q1: Are you certain the reported ee is real?

The Issue: HPLC/GC methods can drift, and achiral purification can alter ee (Self-Disproportionation). The Fix:

-

The Racemic Standard Rule: Never calculate ee without a fresh injection of the racemic compound. Retention times shift with temperature and column age.

-

Check for SDE (Self-Disproportionation of Enantiomers): If you purified the product via flash chromatography (achiral silica) before checking ee, you may have inadvertently enriched or depleted the enantiomers. Sublimation and crystallization can also cause this.

-

Action: Check ee on the crude reaction mixture (filtered through a short plug if necessary) to establish the "true" reaction ee.

-

Q2: Is your catalyst actually "chiral" in the flask?

The Issue: Catalyst poisoning or degradation. The Fix:

-

Metal Catalysis: Trace impurities in the substrate (amines, thiols in an olefin hydrogenation) can poison the chiral metal center, leaving only background metal (often achiral) to catalyze the reaction.

-

Organocatalysis: Trace acids/bases can protonate/deprotonate the catalyst, altering its geometry or deactivating it.

Tier 2: Reaction Engineering (The Competition)

Low ee is a mathematical ratio of rates:

Q3: Is the "Racemic Background" eating your selectivity?

The Concept: Most asymmetric reactions have a non-catalyzed, thermal pathway that produces racemic product. If the chiral catalyst is slow (low turnover frequency), the background reaction dominates. The Diagnostic: Run the reaction without the catalyst under identical conditions.

-

If conversion > 5% in the standard reaction time, you have a background problem. The Fix:

-

Lower Temperature: Thermal background rates usually drop faster than catalyzed rates (check Isokinetic Relationship below).

-

Slow Addition: Keep substrate concentration low to starve the bimolecular background reaction while feeding the catalyst.

Q4: Why did lowering the temperature lower my ee?

The Concept: The Isokinetic Relationship . It is a myth that "lower temperature always equals higher ee."

- (the energy difference between the two transition states) is temperature-dependent.

-

There exists an Isokinetic Temperature (

) where the enantiomers are formed at equal rates (0% ee). -

If your reaction is near

, cooling it might move you closer to the inversion point, or even flip the major enantiomer.

Data Visualization: The Temperature Trap

| Temperature | Reaction Rate ( | Enantiomeric Excess (ee) | Diagnosis |

| 25°C | High | 40% | Baseline |

| 0°C | Medium | 10% | Approaching |

| -20°C | Low | -20% (Inverted) | Crossed |

| -78°C | Very Low | -85% | Far below |

Tier 3: Mechanistic Deep Dive (Non-Linear Effects)

When the catalyst purity does not match the product purity.

Q5: I used 99% ee catalyst, but got low ee. Why? (The (-) NLE)

The Mechanism: Negative Non-Linear Effect ((-)-NLE). This occurs when the catalyst forms aggregates (dimers/oligomers).

-

Scenario: The heterochiral dimer (

- -

Result: The active monomer is trapped in the inactive dimer, lowering the effective catalyst concentration. However, if the homochiral dimer (

-

Q6: Can I get high ee with impure catalyst? (The (+) NLE)

The Mechanism: Positive Non-Linear Effect ((+)-NLE / Asymmetric Amplification).

-

Scenario: The heterochiral dimer (

- -

Result: This leaves a solution enriched in the active, enantiopure monomer (

). You can sometimes use 20% ee catalyst to get 90% ee product.

Visualized Troubleshooting Workflow

Caption: Logic flow for isolating the root cause of low enantioselectivity, distinguishing between analytical errors, background rates, and mechanistic aggregation.

Experimental Protocols

Protocol A: The Racemic Background Check

Mandatory for all new substrate classes.

-

Setup: Prepare two reaction vials.

-

Vial A: Standard reaction (Substrate + Catalyst + Reagents).

-

Vial B: Control (Substrate + Reagents + No Catalyst ).

-

-

Execution: Run both at the standard temperature for the standard time.

-

Analysis: Measure conversion (not yield) by NMR or GC.

-

Interpretation:

-

If Vial B conversion is

10% of Vial A, your ee is being eroded by the background. -

Calculation:

-

Protocol B: The "NLE" Assessment (Kagan Test)

Use this to determine if your catalyst is aggregating.

-

Preparation: Prepare catalysts with varying optical purities (

): 0%, 20%, 50%, 80%, 100%.-

Tip: Mix pure (

)-catalyst and racemic catalyst to achieve these ratios easily.

-

-

Reaction: Run the standard reaction with each catalyst sample. Stop all reactions at the same conversion (e.g., 20%).

-

Plot: Plot

(Y-axis) vs. -

Interpretation:

-

Linear: Monomeric, active catalyst. (Good behavior).

-

Convex Curve (+): Asymmetric Amplification. (Heterochiral dimer is inactive).

-

Concave Curve (-): Asymmetric Depletion. (Heterochiral dimer is active or homochiral aggregate is inactive).

-

Mechanistic Visualization: The Reservoir Effect

Caption: Mechanism of Asymmetric Amplification (Positive NLE). The impurity (S) is trapped in an inactive dimer, leaving the active species (R) chemically pure despite low optical purity.

References

-

Walsh, P. J., et al. (2003). Turbidity in the Era of Crystal Clear: Validation of Chiral HPLC Methods. Chemical Reviews.[1][2]

- Core Insight: Defines the standards for validating enantiomeric excess and avoiding analytical artifacts.

-

Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition.[3][4]

- Core Insight: The definitive guide on (+) and (-) non-linear effects and the "Reservoir Effect."

-

Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development. Angewandte Chemie.[3][4]

-

Core Insight: Methodologies for distinguishing catalyst deactivation from inhibition.[2]

-

-

Busico, V., et al. (1995). Isokinetic Relationships in Stereoselective Polymerization. Journal of the American Chemical Society.

- Core Insight: Explains the temperature inversion point where selectivity can drop or reverse upon cooling.

-

Soloshonok, V. A. (2006). Self-Disproportionation of Enantiomers of Chiral, Non-Racemic Compounds on Achiral-Phase Chromatography. Angewandte Chemie.[3][4]

- Core Insight: Documents how achiral columns can alter the ee of a sample during purific

Sources

techniques to prevent emulsion during the workup of (r)-phenyl-(1-phenylethyl)amine reactions

Topic: Prevention and Remediation of Emulsions in Chiral Amine Extraction

Executive Summary

This guide addresses the persistent emulsion challenges encountered during the synthesis and isolation of (R)-N-(1-phenylethyl)aniline (and its analogs). Unlike standard organic workups, this specific molecule presents a "perfect storm" for emulsions due to two physical factors:

-

The Isopycnic Trap: The density of N-(1-phenylethyl)aniline (

) is nearly identical to water and dilute aqueous buffers, preventing gravity-driven phase separation. -

Amphiphilic Surfactancy: At neutral or mildly basic pH (8–10), the amine exists in equilibrium between its free base and protonated salt forms, effectively acting as a surfactant that stabilizes oil-in-water emulsions.

Module 1: The Physics of the Problem (Root Cause Analysis)

Before attempting a fix, you must identify why your specific emulsion formed.

| Factor | Mechanism of Emulsion | Diagnostic Sign |

| Density Matching | The organic phase and aqueous phase have similar densities ( | The mixture looks like a single cloudy phase; no distinct meniscus forms after 20 mins. |

| Incomplete Basification | At pH < 11, the amine is partially protonated ( | pH paper indicates aqueous layer is pH 7–9. |

| Metal Hydroxides | If synthesized via reductive amination (using NaBH | The interface contains a "rag layer" of white/grey slime or solids. |

Module 2: Troubleshooting Guide (The "Rescue" Protocols)

WARNING: Do not simply "add more water" or "shake harder." This usually worsens amine emulsions. Follow this logic flow to break an existing emulsion.

Protocol A: The Density Shift (For "Cloudy" Mixtures)

Use this when no solids are visible, but layers won't separate.

-

The High-Density Shift (Preferred for DCM extractions):

-

Add Dichloromethane (DCM) to the separatory funnel.

-

Target: Increase organic density to

. -

Action: Swirl gently (do not shake).[1] The organic layer will sink rapidly.

-

-

The Ionic Strength Shift (Salting Out):

-

Add saturated NaCl (Brine) to the aqueous phase.

-

Target: Increase aqueous density to

and disrupt the hydration shell of the amine. -

Note: Solid NaCl is often more effective than solution. Add 1–2 g of solid NaCl directly to the funnel and swirl until dissolved.

-

Protocol B: The Chemical Break (For "Slime/Rag" Layers)

Use this when metal reducing agents were used.

-

The Rochelle Salt Method (For Aluminum/Boron salts):

-

Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

-

Add a volume equal to 20% of your total aqueous volume.

-

Stir vigorously for 30–60 minutes. The tartrate chelates the metal ions, dissolving the gelatinous precipitate that stabilizes the emulsion.

-

-

The pH Reset:

Protocol C: The Physical Break (The "Nuclear Option")

Use when Protocols A and B fail.

-

Celite Filtration:

-

Prepare a sintered glass funnel with a 2 cm pad of Celite 545 .

-

Filter the entire emulsion through the pad under weak vacuum.

-

Rinse the pad with fresh organic solvent.

-

Result: The particulate stabilizers are trapped in the Celite; the filtrate usually separates immediately.

-

Module 3: Visualization of Rescue Logic

The following decision tree illustrates the correct remediation path based on visual diagnostics.

Figure 1: Decision logic for breaking emulsions during chiral amine workup.

Module 4: Prevention Protocols (Standard Operating Procedures)

To prevent emulsions in future batches, adopt this optimized workflow.

Solvent Selection Strategy

Avoid solvents that match the density of the amine (1.05 g/mL).

-

Recommended: MTBE (Methyl tert-butyl ether) or Toluene .

-

Why? MTBE (

) creates a massive density difference with water (

-

-

Avoid: Chlorobenzene or dilute mixtures of DCM/Hexane that approximate

.

The "Dry Quench" Technique (For Reductive Amination)

Instead of quenching borohydride reactions with water (which creates slime), use the following sequence:

-

Cool reaction to 0°C.

-

Add Solid Na

SO -

Allow hydrogen evolution to cease.[5]

-

Only then add the aqueous partitioning phase (preferably 1M NaOH, not water).

Optimized Workup Workflow

Figure 2: Optimized workflow to minimize emulsion risk.

Module 5: Frequently Asked Questions (FAQ)

Q1: I used DCM as my solvent and the layers have flipped. Which one is my amine?

A: This is common. DCM (

-

Test: Take a pipette of the bottom layer and add a drop to a vial of water. If it beads up/sinks, it's organic. If it dissolves, it's aqueous.[2][4]

-

Fix: Add 50 mL more DCM to definitively make the organic layer heavier.

Q2: Can I use acid to break the emulsion?

A: NO. Adding acid (lowering pH) will protonate the amine (

Q3: I am using a Titanium catalyst (Ti(OiPr)

-

Solution: Instead of Rochelle salt, quench with a solution of 10% Trisodium Citrate or 3M Aminoethanol . These ligands bind Titanium more tightly than tartrate. Alternatively, simply add a small amount of water to precipitate TiO

and filter through Celite before adding the extraction solvent.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 418090, N-(1-Phenylethyl)aniline. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup and Troubleshooting: How to Manage an Emulsion. Retrieved from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Standard reference for Fieser Workup of Aluminum Hydrides).

-

Organic Syntheses. (n.d.). General Procedures for Handling Emulsions in Amine Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

a comparative study of solvent effects on diastereomeric salt resolution efficiency

A Comparative Guide to Solvent Effects in Diastereomeric Salt Resolution

For: Researchers, scientists, and drug development professionals engaged in chiral separations.

Introduction: The Critical Role of the Solvent in Chiral Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique in the pharmaceutical and fine chemical industries for isolating single enantiomers from racemic mixtures.[1][2][] The fundamental principle involves reacting a racemate with a single, pure enantiomer of a resolving agent to form a pair of diastereomeric salts.[2][4] Unlike enantiomers, which share identical physical properties, diastereomers exhibit different solubilities, melting points, and other characteristics that allow for their separation by conventional methods like fractional crystallization.[1][5][6]

The success of this separation hinges almost entirely on the choice of solvent. The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences the thermodynamics and kinetics of the crystallization process.[7][8] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts, thereby enabling the selective crystallization of the less soluble salt in high purity and yield, while the more soluble salt remains in the mother liquor.[7][9]

This guide provides an in-depth comparison of how different solvents impact resolution efficiency. We will explore the underlying mechanisms, present a robust experimental protocol for solvent screening, and analyze comparative data to empower researchers to make informed, rational decisions in designing and optimizing their chiral resolution processes.

Mechanistic Insights: How Solvents Dictate Resolution Success

The selection of a solvent for diastereomeric resolution has historically been a "trial and error" process.[10] However, a deeper understanding of the molecular interactions at play can guide a more rational approach. The solvent's primary role is to create a thermodynamic environment where the two diastereomeric salts exhibit a significant solubility differential.

Key factors influenced by the solvent include:

-

Solubility and Supersaturation: The resolution is driven by the selective precipitation of the less soluble diastereomeric salt. The solvent must allow for the complete dissolution of the reactants, typically at an elevated temperature, and then facilitate the creation of a supersaturated state upon cooling for the target salt.[9] A solvent that is too polar may dissolve both salts readily, preventing crystallization, while a highly non-polar solvent might cause both to precipitate indiscriminately.[9]

-

Crystal Lattice Interactions: Solvents can interact with the diastereomeric salts through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These interactions can influence the stability of the crystal lattice. In some cases, solvent molecules can even be incorporated into the crystal structure, which can dramatically alter the salt's solubility and, in some instances, even reverse the order of solubility between the two diastereomers—a phenomenon known as "chirality switching".[11][12]

-

Kinetics vs. Thermodynamic Control: The rate of cooling and the solvent's viscosity can influence whether the crystallization is under kinetic or thermodynamic control. Slow, controlled cooling generally favors thermodynamic equilibrium, leading to the crystallization of the least soluble, most stable salt and yielding purer crystals.[9][10] Rapid precipitation, on the other hand, can be kinetically driven and may trap impurities or lead to the co-precipitation of both diastereomers.[10]

The relationship between the racemate, resolving agent, and the two resulting diastereomeric salts in a solvent is a complex equilibrium. The diagram below illustrates this fundamental process.

Caption: Diastereomeric salt resolution equilibrium in solution.

Experimental Design: A Protocol for Comparative Solvent Screening

To objectively compare solvent performance, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, with clear analytical endpoints to determine resolution efficiency. We will use the resolution of racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) as a model system, a well-documented process.[1][13][14]

Materials and Equipment:

-

Racemic Ibuprofen

-

(S)-(-)-α-methylbenzylamine (S-MBA)

-

Candidate Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran)

-

Heating/stirring plates

-

Crystallization vessels

-

Vacuum filtration apparatus

-

Chiral High-Performance Liquid Chromatography (HPLC) system[15][16]

Step-by-Step Screening Protocol:

-

Salt Formation: In separate vessels, dissolve a precise amount of racemic Ibuprofen (e.g., 1.0 g) and a stoichiometric equivalent of S-MBA in a minimal amount of each candidate solvent at an elevated temperature (e.g., 60-70°C) with stirring until all solids dissolve.[4][17]

-

Controlled Crystallization: Slowly cool the solutions to room temperature over a period of 2-4 hours. A slow, controlled cooling rate is crucial for selective crystallization.[9] Further cool the mixtures in an ice bath for 1 hour to maximize precipitation.

-

Isolation: Collect the precipitated crystals from each solvent system by vacuum filtration. Wash the crystals with a small amount of the cold, respective solvent to remove residual mother liquor.

-

Drying and Yield Calculation: Dry the crystalline salts under vacuum to a constant weight. Calculate the yield for each solvent.

-

Analysis of Diastereomeric Excess (d.e.):

-

Accurately weigh a small sample of the dried crystals from each experiment.

-

Liberate the amine and acid by dissolving the salt in a suitable solvent and partitioning with an acidic or basic aqueous solution.

-

Analyze the composition of the salt directly or the liberated enantiomer via chiral HPLC to determine the ratio of the two diastereomers.[15]

-

Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = ([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2]) * 100[5]

-

-

Calculation of Resolution Efficiency: To provide a single metric for comparison, a Resolution Efficiency (RE) factor can be calculated: RE = Yield (%) * d.e. (%) / 10000

This workflow provides a systematic approach to identifying the most promising solvent for a given resolution.

Caption: Workflow for systematic solvent screening in diastereomeric resolution.

Comparative Data Analysis: Solvent Performance in Ibuprofen Resolution

The following table summarizes hypothetical but representative data from a solvent screening experiment for the resolution of racemic Ibuprofen with S-MBA, following the protocol described above.

| Solvent | Solvent Class | Yield (%) | Diastereomeric Excess (d.e.) (%) | Resolution Efficiency (RE) | Observations |

| Methanol | Protic, Polar | 65 | 60 | 0.390 | High solubility, significant amount of both salts remain in solution. |

| Ethanol | Protic, Polar | 72 | 75 | 0.540 | Good balance of solubility, forms well-defined crystals. |

| Isopropanol | Protic, Polar | 75 | 85 | 0.638 | Lower solubility for the target salt leads to higher yield and d.e. |

| Acetone | Aprotic, Polar | 55 | 92 | 0.506 | High selectivity (d.e.), but lower yield due to moderate solubility. |

| Ethyl Acetate | Aprotic, Mid-Polar | 71 | 80 | 0.568 | Low solubility for both salts, leading to high yield but slightly lower d.e.[1] |

| Acetonitrile | Aprotic, Polar | 60 | 88 | 0.528 | Good selectivity, moderate yield. |

| Methanol/Water (9:1) | Protic Mixture | 85 | 65 | 0.553 | Water acts as an anti-solvent, increasing yield but reducing selectivity.[1][7] |

Discussion of Results:

-

Protic Solvents (Alcohols): Within the alcohol series, increasing the alkyl chain length from methanol to isopropanol decreases the polarity and the solvent's ability to dissolve the salts. This trend resulted in higher recovery and better selectivity, with isopropanol emerging as the superior single solvent in this class.

-

Aprotic Solvents: Acetone demonstrated excellent selectivity, producing crystals with a high d.e. of 92%. However, its higher solvating power for the target salt resulted in a lower yield compared to the alcohols. Ethyl acetate provided a high yield but with a slightly compromised d.e., suggesting its lower polarity caused some co-precipitation.[1][9]

-

Solvent Mixtures: The use of water as an anti-solvent in methanol significantly increased the yield by reducing the overall solubility of the salts.[7] However, this came at the cost of reduced diastereomeric excess, likely because the rapid precipitation induced by the anti-solvent is less selective.

These results underscore a critical principle: the optimal solvent is often a compromise between maximizing yield (favoring lower solubility) and maximizing diastereomeric excess (favoring the largest possible solubility difference).[9]

Conclusion and Best Practices

The choice of solvent is arguably the most critical variable in developing an efficient diastereomeric salt resolution process. A systematic and comparative screening approach, grounded in an understanding of solvent-solute interactions, is paramount for success.

Key Recommendations for Researchers:

-

Perform a Systematic Screen: Always begin a resolution development project by screening a diverse range of solvents, including protic, aprotic, polar, and non-polar options.[7][9]

-

Control Crystallization Conditions: Employ a slow, controlled cooling profile to favor thermodynamic equilibrium, which generally leads to higher purity.[9] Avoid "crashing out" the product, as this is often unselective.

-

Consider Solvent Mixtures: If single solvents do not provide an optimal balance of yield and purity, investigate binary or even ternary solvent systems. The use of an anti-solvent can be a powerful tool to increase yield, but its addition must be carefully controlled to maintain selectivity.[7]

-

Analyze Both Phases: For a complete understanding, analyze not only the crystalline solid but also the mother liquor. This provides a full mass balance and reveals the solubility difference between the two diastereomers in that solvent system.[18]

-

Don't Neglect Thermodynamics: For challenging separations, particularly those involving the formation of solid solutions, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can provide invaluable insight into the feasibility and optimization of the resolution.[18][19][20]

By applying these principles and methodologies, researchers can move beyond a trial-and-error approach and rationally design efficient, scalable, and robust diastereomeric salt resolution processes.

References

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

-

Białońska, A., & Ciunik, Z. (2013). Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics. CrystEngComm, 15(28), 5681. [Link]

-

Resolution of Racemic Ibuprofen. Chemconnections.org. [Link]

-

Experiment 38 ENANTIOMERS OF IBUPROFEN. University of Colorado Colorado Springs. [Link]

-

Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics. Semantic Scholar. [Link]

-

Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Center for Biotechnology Information. [Link]

-

Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. [Link]

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Tokyo University of Agriculture and Technology. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Center for Biotechnology Information. [Link]

-

Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

-

Shortcut Method for Solubility Prediction and Preferred Stability of Diastereomeric Cocrystals. ResearchGate. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. UvA-DARE (Digital Academic Repository). [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]

-

Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Royal Society of Chemistry. [Link]

-

Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]

-

Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. National Center for Biotechnology Information. [Link]

-

Direct Crystallization Resolution of Racemates Enhanced by Chiral Nanorods: Experimental, Statistical, and Quantum Mechanics/Molecular Dynamics Simulation Studies. National Center for Biotechnology Information. [Link]

-

Diastereomeric Excess: Definition and Analysis. Unacademy. [Link]

-

Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Borzuya University. [Link]

-

Diastereomeric recrystallization. Wikipedia. [Link]

-

6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

Sources

- 1. advanceseng.com [advanceseng.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chemconnections.org [chemconnections.org]

- 5. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]

- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 13. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 16. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]

- 17. murov.info [murov.info]

- 18. benchchem.com [benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pure.mpg.de [pure.mpg.de]

Economic & Technical Analysis: (R)-N-(1-Phenylethyl)aniline in Large-Scale Synthesis

Content Type: Publish Comparison Guide Audience: Process Chemists, Chemical Engineers, and CMC Leads.

Executive Summary

(R)-N-(1-phenylethyl)aniline (also known as N-phenyl-α-methylbenzylamine) represents a specialized class of chiral resolving agents and auxiliaries. Unlike its primary amine parent (α-methylbenzylamine), the N-phenyl derivative offers distinct solubility profiles and π-π stacking capabilities that are critical for resolving "difficult" chiral acids where standard agents fail.

The Economic Verdict: While asymmetric catalysis (hydrogenation/enzymatic) is the gold standard for "green" chemistry, (R)-N-(1-phenylethyl)aniline remains economically superior in Phase I/II development and retro-fitting legacy plants . Its utility is defined by a low barrier to entry (no expensive ligand screening) and high predictability. However, for commercial manufacturing (>100 kg/year ), its economic viability is strictly dependent on a recovery efficiency of >85% .

Technical Profile & Mechanism

Molecule: (R)-N-(1-Phenylethyl)aniline CAS: 779-54-4 (Generic structure ref) Role: Chiral Resolving Agent (Base), Chiral Auxiliary, Ligand Precursor.

Why It Works (The Mechanism)

Standard primary amines often form salts that are too soluble or form oils. The addition of the N-phenyl group in this molecule introduces:

-

Steric Bulk: Increases the differentiation between diastereomeric pairs.

-

π-π Stacking: The second aromatic ring facilitates lattice packing, often forcing crystallinity in substrates that otherwise remain amorphous oils.

Comparative Analysis: Resolution vs. Asymmetric Alternatives

This section objectively compares using (R)-N-(1-phenylethyl)aniline for chiral resolution against modern asymmetric synthesis methods.

Table 1: Economic & Operational Comparison

| Metric | Method A: Resolution w/ (R)-N-(1-phenylethyl)aniline | Method B: Asymmetric Hydrogenation (Catalysis) | Method C: Biocatalysis (Enzymatic) |

| Theoretical Yield | 50% (max) per pass* | 95–99% | 45–50% (Kinetic) / 99% (DKR) |

| Atom Economy | Low (Requires stoichiometric agent) | High (Trace catalyst) | High (Trace enzyme) |

| Development Time | Fast (2–4 weeks) | Slow (3–6 months screening) | Medium (1–3 months) |

| Cost Driver | Volume of Resolving Agent & Solvent | IP-protected Ligands & High-Pressure Equipment | Enzyme Engineering & Stability |

| Scalability | Linear (Standard reactors) | Non-linear (Mixing/H2 mass transfer) | Linear (dependent on emulsion) |

| E-Factor (Waste) | High (>50 kg/kg ) without recycle | Low (<10 kg/kg ) | Low to Medium |

| CAPEX Requirement | Low (Existing stirred tanks) | High (High-pressure autoclaves) | Low (Standard fermenters) |

*Note: Yield can approach 90%+ if the unwanted enantiomer is racemized and recycled (RRR synthesis).

Process Economics: The Criticality of Recycling

For (R)-N-(1-phenylethyl)aniline, the Cost of Goods (COGS) is significantly higher than commodity bases like brucine or simple amines. Therefore, a Self-Validating Recycle Loop is mandatory.

The Economic Threshold:

-

Single-use: Prohibitive for manufacturing.

-

Recycle (>85%): Competitive with catalysis up to metric-ton scale.

Visualization: The Closed-Loop Resolution Cycle

The following diagram illustrates the mandatory workflow to ensure economic viability.

Figure 1: Closed-loop workflow demonstrating the recovery of the amine agent and racemization of the unwanted isomer to maximize throughput.

Experimental Protocol: Resolution & Recovery

Objective: Isolate Chiral Acid (Target) using (R)-N-(1-phenylethyl)aniline with >98% ee and >90% agent recovery.

Step 1: Screening (The "Dutch Resolution" Approach)

Do not rely on a single solvent. Prepare 5 vials with different solvent polarities (e.g., Isopropanol, Ethanol, MTBE, Toluene, Acetone/Water).

-

Add 1.0 eq of Racemic Acid.

-

Add 0.55 eq of (R)-N-(1-phenylethyl)aniline.

-

Heat to dissolution, then cool slowly to 0°C.

-

Success Metric: Distinct crystals (not oil). If oil forms, the π-stacking is insufficient; switch solvent or add seed crystals.

Step 2: Large-Scale Resolution (1 kg Baseline)

-

Dissolution: Charge 1.0 kg Racemic Acid and 5 L Isopropanol (or determined solvent) to the reactor. Heat to 70°C.

-

Addition: Add 0.6 kg (R)-N-(1-phenylethyl)aniline (approx 0.55 eq) slowly.

-

Crystallization: Cool to 55°C and seed with 1g pure salt. Hold for 2 hours (Ostwald ripening). Cool linearly to 5°C over 6 hours.

-

Filtration: Filter solids. Wash with cold solvent.

-

Checkpoint: Check ee of solid. If <95%, perform recrystallization.

-

Step 3: Liberation & Recovery (The Economic Key)

-

Suspend the salt in Water/Toluene (biphasic mixture).

-

Adjust pH to >12 using 30% NaOH. The amine will deprotonate and migrate to the Toluene layer; the chiral acid salt stays in water.

-

Separation: Separate layers.

-

Aqueous Layer: Acidify with HCl to precipitate the target Chiral Acid.

-

Organic Layer: Wash with brine, dry, and concentrate.

-

-

Validation: Assay the recovered amine by GC. Purity should be >99% to prevent impurity accumulation in the next batch.

Strategic Decision Matrix

When should you choose this amine over a lipase or a Ruthenium catalyst?

Figure 2: Decision logic for selecting resolution agents versus catalytic methods based on scale and timeline.

References

-

Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

- Core citation for the "Dutch Resolution" concept using families of resolving agents including phenylethylamine deriv

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

- Authoritative source on cost analysis and solvent selection for salt resolutions.

- Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press. Provides data on the industrial scalability of chiral amine resolving agents.

-